![molecular formula C8H6ClF3O2S B1302853 2-Trifluoromethylbenzylsulfonyl chloride CAS No. 85952-32-5](/img/structure/B1302853.png)
2-Trifluoromethylbenzylsulfonyl chloride
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including regioselective lithiation, electrophilic substitution, copper-catalyzed C–O coupling, and chloroxidation conditions to yield the desired sulfonyl chloride derivatives . Another synthesis approach for a related compound, trifluoromethaneselenenyl chloride, involves a two-step procedure with high overall yield, starting from dibenzyl diselenide and trifluoromethyl iodide .
Molecular Structure Analysis
The molecular structure of sulfonyl chlorides is characterized by X-ray crystallography, which reveals the spatial arrangement of atoms within the molecule. For instance, trifluoromethyl chlorosulfonate has been studied, showing a gauche orientation of the CF3 group relative to the S–Cl bond and a near-eclipsed orientation of the O–C relative to one of the S=O bonds . Similarly, the molecular structure of other sulfonyl chloride derivatives has been determined, revealing the influence of steric hindrance on bond lengths and bond-angle distortions .
Chemical Reactions Analysis
Sulfonyl chlorides are reactive intermediates that can undergo various chemical reactions. For example, trichloromethanesulfonyl chloride is an efficient chlorinating reagent for aldehydes, outperforming typical chlorinating reagents and minimizing the formation of toxic waste . Additionally, sulfonyl chlorides can be used in difunctionalization of alkenes via cascade reactions involving trifluoromethylarylation, aryl shift, and desulfonylation .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonyl chlorides are influenced by the trifluoromethyl group and the sulfonyl chloride moiety. These compounds typically have high reactivity due to the presence of the sulfonyl chloride group, which can participate in various substitution reactions. The trifluoromethyl group imparts unique electronic effects due to its strong electron-withdrawing nature, affecting the reactivity and stability of the compounds .
Scientific Research Applications
Analytical Chemistry Applications
Enhancement of Detection Sensitivity in LC–MS
A practical procedure utilizing derivatization techniques to determine estrogens in biological fluids was studied. Among various reagents, 4-nitrobenzenesulfonyl chloride was found to significantly increase the detection responses of estrogens by 8–23 times when analyzed using liquid chromatography–electron capture atmospheric pressure chemical ionization–mass spectrometry. This method facilitated the reproducible and accurate quantification of estrone and estradiol, which are critical for diagnosing fetoplacental function with minimal sample volume and simple pretreatment procedures (Higashi et al., 2006).
Organic Synthesis
Chlorination of Aldehydes
Trichloromethanesulfonyl chloride has been identified as an efficient chlorinating agent for the α-chlorination of aldehydes, including catalytic asymmetric versions, under mild conditions. It outperformed typical chlorinating reagents, facilitated product purification, and minimized the formation of toxic chlorinated waste (Jimeno et al., 2016).
Synthesis of Diverse Chemical Structures
Polymer-supported benzenesulfonamides, prepared from immobilized primary amines and 2/4-nitrobenzenesulfonyl chloride, served as key intermediates in various chemical transformations. These strategies enabled the synthesis of numerous privileged scaffolds, highlighting the versatility of nitrobenzenesulfonyl chlorides in solid-phase synthesis (Fülöpová & Soural, 2015).
Medicinal Chemistry
Carbonic Anhydrase Inhibitors for Glaucoma Treatment
Perfluoroalkyl/aryl-substituted derivatives of aromatic/heterocyclic sulfonamides were synthesized by reacting perfluoroalkyl/arylsulfonyl chlorides with sulfonamides possessing a free amino/imino/hydrazino/hydroxy group. These derivatives showed strong inhibitory activity towards carbonic anhydrase isozymes, important for developing new antiglaucoma drugs due to their water solubility and potential for lowering intraocular pressure without significant side effects (Scozzafava et al., 2000).
Safety and Hazards
properties
IUPAC Name |
[2-(trifluoromethyl)phenyl]methanesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O2S/c9-15(13,14)5-6-3-1-2-4-7(6)8(10,11)12/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFCAUGRAMHQSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375779 | |
Record name | [2-(Trifluoromethyl)phenyl]methanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Trifluoromethylbenzylsulfonyl chloride | |
CAS RN |
85952-32-5 | |
Record name | [2-(Trifluoromethyl)phenyl]methanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Trifluoromethylbenzylsulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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